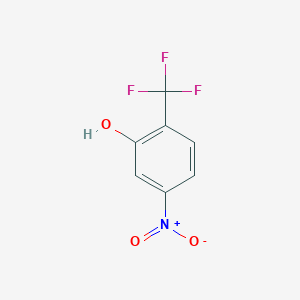

5-Nitro-2-(trifluoromethyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)5-2-1-4(11(13)14)3-6(5)12/h1-3,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYPOULSOMISHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Nitro 2 Trifluoromethyl Phenol and Its Precursors

Classical Synthetic Routes to 5-Nitro-2-(trifluoromethyl)phenol

Traditional methods for preparing this compound primarily rely on two key transformations: the nitration of a trifluoromethylphenol precursor or the trifluoromethylation of a nitrophenol.

Nitration Strategies for Trifluoromethylphenols

A common and direct approach to this compound is the electrophilic nitration of 2-(trifluoromethyl)phenol (B147641). This reaction typically employs a mixture of nitric acid and sulfuric acid. The strong electron-withdrawing nature of the trifluoromethyl group directs the incoming nitro group to the meta-position, yielding the desired 5-nitro product.

For instance, the nitration of 3-fluorobenzotrifluoride (B140190) using a mixed acid of nitric acid and sulfuric acid has been studied. Under optimized conditions, a high yield of the corresponding 5-fluoro-2-nitrobenzotrifluoride (B123530) can be achieved. researchgate.net Another example involves the nitration of 2-(trifluoromethyl)phenol derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to introduce the nitro group.

A patent describes a procedure where 2-chloro-4-trifluoromethylphenol is nitrated using potassium nitrate (B79036) in concentrated sulfuric acid. The reaction mixture is cooled, and the nitrating agent is added dropwise. After the reaction, the product is extracted and purified, resulting in a high yield of the nitrated trifluoromethylphenol. google.com

Trifluoromethylation of Nitrophenols

An alternative classical route involves the introduction of a trifluoromethyl group onto a pre-existing nitrophenol ring. This can be a more challenging transformation due to the deactivating effect of the nitro group on the aromatic ring. However, methods for the trifluoromethylation of aromatic compounds have been developed.

While direct trifluoromethylation of 4-nitrophenol (B140041) to yield this compound is not a commonly cited specific example in the provided search results, the general principle of trifluoromethylating aromatic rings is established. acs.orgacs.org These methods often involve radical reactions or the use of specialized trifluoromethylating agents. The regioselectivity of such reactions would be a critical factor in successfully synthesizing the desired isomer.

Modern Synthetic Advancements for this compound

Recent progress in synthetic chemistry has led to the development of more sophisticated and advantageous methods for preparing this compound. These modern approaches often focus on catalysis, green chemistry principles, and the use of advanced reactor technologies.

Catalytic Approaches in the Synthesis of this compound

Catalysis offers significant benefits in terms of reaction efficiency, selectivity, and milder reaction conditions. In the context of synthesizing this compound and its precursors, various catalytic systems have been explored.

For example, the synthesis of trifluoromethyl-substituted phenols can be achieved through methods that may involve catalytic processes. acs.org While the direct catalytic synthesis of this compound is not extensively detailed in the provided results, related catalytic nitration and trifluoromethylation reactions are relevant. For instance, Lewis acid catalysis has been employed for the nitration of alcohols, suggesting its potential applicability to phenol (B47542) derivatives. rsc.org The reduction of a nitro group, another key transformation in this area, can be achieved using catalysts like palladium on carbon.

The following table summarizes a catalytic approach for a related transformation:

| Reactant | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Arylboronic acids and aryl halides | Pd-catalyst | Biaryls | 37-100% | rsc.org |

This table illustrates a palladium-catalyzed cross-coupling reaction, a type of catalytic method that is broadly relevant to the synthesis of complex aromatic compounds.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. This includes using less hazardous reagents, reducing waste, and improving energy efficiency. rsc.org

In the synthesis of nitroaromatic compounds, traditional methods often use harsh and hazardous reagents like mixed acids. rsc.org Green chemistry approaches seek to replace these with more benign alternatives. For example, the use of organic nitrating agents that can be recycled is a key area of development. rsc.org Mechanochemistry, which involves reactions in the solid state with minimal or no solvent, is another green technique being applied to nitration reactions. rsc.org

The development of processes that are more environmentally friendly is a key objective in modern organic synthesis. google.com While specific green synthesis routes for this compound are not detailed in the search results, the broader trends in green chemistry are highly relevant to its production.

Flow Chemistry Applications in the Synthesis of this compound

Flow chemistry, which involves performing chemical reactions in continuous-flow reactors, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. researchgate.netrsc.orgdokumen.pub

The nitration of aromatic compounds is a reaction that can benefit significantly from flow chemistry due to its often exothermic nature. A study on the nitration of 3-fluorobenzotrifluoride in a continuous-flow millireactor demonstrated improved control over impurities and higher process efficiency compared to a batch reactor. researchgate.net This technology allows for precise control of reaction parameters like temperature and residence time, leading to higher yields and selectivity. researchgate.net

Flow chemistry has also been applied to other relevant transformations, such as carbonylation and hydrogenation reactions, which can be part of the synthesis of precursors or related compounds. acs.org The use of microwave-assisted flow chemistry has also been shown to accelerate reactions significantly. rsc.org

The following table highlights the advantages of flow chemistry for a nitration reaction:

| Reaction | Reactor Type | Key Advantages | Reference |

|---|---|---|---|

| Nitration of 3-fluorobenzotrifluoride | Continuous-flow millireactor | Better impurity control, higher process efficiency, enhanced mass and heat transfer | researchgate.net |

Synthesis of Precursors and Intermediates for this compound

The primary precursor for the synthesis of this compound is 2-(trifluoromethyl)phenol. A common route to obtaining this precursor is through the hydrogenolysis of 2-trifluoromethylphenyl benzyl (B1604629) ether. This process typically involves reacting a trifluoromethyl halobenzene with sodium benzylate to form the benzyl ether, which is then subjected to hydrogenolysis to yield 2-trifluoromethylphenol. epo.org For instance, the hydrogenation of 2-trifluoromethylphenylbenzyl ether over a 5% palladium-on-carbon catalyst at room temperature and an initial hydrogen pressure of 60 psi yields 2-trifluoromethylphenol with a 75% yield. epo.org

Another approach to synthesizing trifluoromethylphenols involves the reaction of a trifluoromethylhalobenzene with a sodium benzylate to form a trifluoromethylphenyl benzyl ether, which is subsequently hydrogenolysed. epo.org The reaction conditions for the formation of the benzyl ether and its subsequent hydrogenolysis to the phenol are detailed in the following table.

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| 2-Trifluoromethylphenyl benzyl ether | H₂, 5% Pd/C, ethanol, room temperature, 60 psi initial pressure, ~2 hours | 2-Trifluoromethylphenol | 75% | epo.org |

| 4-Trifluoromethylphenyl benzyl ether | H₂, 5% Pd/C, ethanol, room temperature, 60 psi initial pressure, ~2 hours | 4-Trifluoromethylphenol | 84.5% | epo.org |

The direct synthesis of this compound is achieved through the nitration of 2-(trifluoromethyl)phenol. This electrophilic aromatic substitution reaction typically employs a mixture of nitric acid and sulfuric acid. However, the nitration of 2-(trifluoromethyl)phenol can lead to a mixture of isomers, including 4-nitro-2-(trifluoromethyl)phenol (B75305) and 2-nitro-5-(trifluoromethyl)phenol, due to the directing effects of the hydroxyl and trifluoromethyl groups. A study on the microwave-assisted nitration of 2-(trifluoromethyl)phenol using HNO₃/H₂SO₄ at 100°C for 15 minutes reported an 89% yield of 4-nitro-2-(trifluoromethyl)phenol.

Alternative strategies for synthesizing related nitrophenols involve the hydrolysis of a corresponding nitro-substituted chlorobenzene. For example, 2-nitro-4-(trifluoromethyl)phenol (B1329497) can be synthesized from 2-nitro-4-(trifluoromethyl)chlorobenzene by reaction with sodium hydroxide (B78521) in dimethyl sulfoxide (B87167). prepchem.com

The synthesis of precursors can also involve diazotization reactions. For instance, 2-methyl-5-nitrophenol (B1294729) can be prepared from 2-methyl-5-nitroaniline (B49896) by dissolving it in sulfuric acid, cooling to 0°C, and adding sodium nitrite. The resulting diazonium solution is then added to a boiling solution of sulfuric acid and water. prepchem.com A similar pathway could potentially be employed for this compound, starting from the corresponding aniline.

Purification and Isolation Techniques for Synthetic this compound

The purification and isolation of this compound from the reaction mixture are critical steps to obtain a product of high purity. Common techniques employed include extraction, crystallization, chromatography, and distillation.

Following the synthesis, the crude product is often isolated by an initial extraction step. For example, in the synthesis of 2-nitro-4-(trifluoromethyl)phenol, after acidification of the reaction mixture, the oily product is separated and dissolved in ether. The ether solution is then dried and the solvent is removed under reduced pressure. prepchem.com The resulting residue can be further purified by dissolving it in a cold sodium hydroxide solution, extracting with petroleum ether to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the purified phenol. prepchem.com

Crystallization is a widely used method for purifying solid organic compounds. The crude product can be dissolved in a suitable solvent and allowed to crystallize, often after cooling. For instance, 2,3-dihydro-3-[3-(1-methylethoxy)-4-methylphenyl]-2-thioxo-6-(trifluoromethyl)-4(1H)-pyrimidinone, a related heterocyclic compound, is purified by recrystallization from isopropanol. prepchem.com

Column chromatography is another powerful technique for separating mixtures of compounds. Silica (B1680970) gel is a common stationary phase for the purification of polar compounds like phenols. For example, 2-amino-5-nitro-4-(trifluoromethyl)phenol (B564732) is purified by silica gel column chromatography using a gradient mixture of methanol (B129727) in dichloromethane. rsc.org Similarly, 5-Nitro-N-(4-(trifluoromethyl)phenyl)furan-2-carboxamide is purified by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) mixture. acs.org

Distillation can be employed for the purification of liquid products or solids with a relatively low boiling point. For example, α,α,α-trifluoro-o-iodo-p-cresol, an intermediate, is purified by distillation under reduced pressure. chemicalbook.com

Chemical Reactivity, Transformation, and Derivatization of 5 Nitro 2 Trifluoromethyl Phenol

Electrophilic Aromatic Substitution Reactions of 5-Nitro-2-(trifluoromethyl)phenol

The presence of two strong electron-withdrawing groups, the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, deactivates the aromatic ring of this compound towards electrophilic aromatic substitution. masterorganicchemistry.comvanderbilt.edu Electron-withdrawing groups decrease the electron density of the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards electrophiles. vanderbilt.edu

Specifically, the trifluoromethyl group is a strongly deactivating group. For instance, the nitration of trifluoromethylbenzene is approximately 40,000 times slower than that of benzene. masterorganicchemistry.com The nitro group is also a powerful deactivating group; the nitration of nitrobenzene (B124822) is over 10 million times slower than benzene. libretexts.org The combined deactivating effect of both the -NO₂ and -CF₃ groups in this compound makes electrophilic aromatic substitution reactions on this molecule highly unfavorable.

Nucleophilic Aromatic Substitution Reactions Involving this compound

The electron-withdrawing properties of the nitro and trifluoromethyl groups that hinder electrophilic substitution conversely facilitate nucleophilic aromatic substitution (SNAr) reactions. nih.gov These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile on the aromatic ring. beilstein-journals.org

In this compound, the positions ortho and para to the strongly electron-withdrawing nitro and trifluoromethyl groups are activated towards nucleophilic attack. This allows for the displacement of a suitable leaving group at these positions. For instance, derivatives of this compound where a leaving group is present can undergo SNAr reactions.

A common reaction is the displacement of a halide. For example, in a related compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is readily displaced by various nucleophiles such as alkoxides, thiolates, and amines. beilstein-journals.org Similarly, the chlorine atom in chloropentafluorobenzene (B146365) can be selectively substituted in the presence of a base, leaving other halogen atoms intact for further transformations. nih.gov

The hydroxyl group of this compound can also be converted into a better leaving group, such as a triflate, to facilitate nucleophilic substitution.

Reduction Reactions of the Nitro Group in this compound

The nitro group of this compound can be readily reduced to an amino group (-NH₂), yielding 5-amino-2-(trifluoromethyl)phenol. This transformation is a common and synthetically useful reaction for nitroaromatic compounds. mdpi-res.com

Various reducing agents can be employed for this purpose. Common methods include:

Catalytic Hydrogenation: This involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni).

Metal-Acid Systems: Combinations like iron (Fe) or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid, are effective. google.com A method using iron or zinc metal with a halogen-containing aliphatic carboxylic acid, like trifluoroacetic acid, has been shown to produce the corresponding amine in good yield. google.com

Other Reducing Agents: Sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or sodium dithionite (B78146) (Na₂S₂O₄), can also be used for the reduction of aromatic nitro groups. researchgate.net

The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity. The resulting 5-amino-2-(trifluoromethyl)phenol is a valuable intermediate for the synthesis of various other compounds.

Reactions Involving the Hydroxyl Group of this compound

The phenolic hydroxyl group in this compound can undergo several characteristic reactions.

Acylation and Alkylation: The hydroxyl group can be acylated to form esters or alkylated to form ethers. For instance, O-allylation can be achieved using an allyl halide, such as allyl bromide, in the presence of a base like potassium carbonate (K₂CO₃). acs.org Methylation can also be performed using methyl iodide (MeI) under basic conditions. acs.org

Conversion to a Leaving Group: The hydroxyl group can be converted into a sulfonate ester, such as a triflate (trifluoromethanesulfonate), by reacting it with triflic anhydride (B1165640) or trifluoromethanesulfonyl chloride. This transforms the hydroxyl group into a good leaving group, which can then be displaced in nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions.

Deoxyfluorination: The phenolic hydroxyl group can be replaced by a fluorine atom in a process called deoxyfluorination. This reaction can be achieved using reagents like PhenoFluor, although it may require specific conditions and can be influenced by the electronic nature of the aromatic ring. scispace.com

The acidity of the phenolic proton is increased by the presence of the electron-withdrawing nitro and trifluoromethyl groups, making it more readily deprotonated by bases to form a phenoxide ion. This phenoxide is a key intermediate in many of the reactions of the hydroxyl group.

Transformations of the Trifluoromethyl Group in this compound

The trifluoromethyl (-CF₃) group is generally considered to be chemically robust and stable due to the strength of the carbon-fluorine bonds. tcichemicals.com However, under specific conditions, it can undergo transformations.

Hydrolysis: In some cases, particularly when activated by other functional groups on the ring, the trifluoromethyl group can be hydrolyzed to a carboxylic acid group (-COOH). This transformation often requires harsh reaction conditions.

Reactions with Nucleophiles: While generally unreactive towards nucleophiles, anionically activated trifluoromethyl groups can react with certain nucleophiles. For example, in the presence of a strong base, the trifluoromethyl group can react with amino nucleophiles containing a second nucleophilic site (like -OH, -NH, or -SH) to form heterocyclic structures. lookchem.comresearchgate.net For instance, reaction with 2-aminophenols can lead to the formation of benzoxazoles. lookchem.com

Selective C-F Bond Transformations: Recent research has focused on the selective transformation of C-F bonds within the trifluoromethyl group. tcichemicals.com These methods often involve the use of specific reagents and catalysts to achieve partial reduction or functionalization of the CF₃ group, leading to the formation of difluoromethyl (-CF₂H) or monofluoromethyl (-CH₂F) groups, or other derivatives. tcichemicals.com

Metal-Catalyzed Coupling Reactions with this compound Derivatives

Derivatives of this compound are valuable substrates for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grnih.gov

To participate in these reactions, the phenolic hydroxyl group is typically converted into a more reactive leaving group, such as a triflate (-OTf) or a halide.

Suzuki-Miyaura Coupling: A triflate derivative of this compound can be coupled with boronic acids in the presence of a palladium catalyst to form biaryl compounds. uni-rostock.dersc.org This reaction is widely used for creating C-C bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl triflate with amines.

Denitrative Coupling: In some cases, the nitro group itself can act as a leaving group in metal-catalyzed coupling reactions. acs.org Palladium-catalyzed denitrative Suzuki-Miyaura coupling reactions have been developed, allowing for the formation of biaryls directly from nitroarenes and boronic acids. acs.org Similarly, denitrative C-O bond formation can be achieved to synthesize diaryl ethers. acs.org

These coupling reactions provide access to a wide range of complex molecules starting from the relatively simple scaffold of this compound.

Photochemical Transformations of this compound

The presence of the nitroaromatic system in this compound makes it susceptible to photochemical transformations. Upon absorption of UV light, nitroaromatic compounds can undergo various reactions. nih.gov

One common photochemical reaction of nitroaromatics is the reduction of the nitro group. nih.gov This can lead to the formation of nitroso, hydroxylamino, or amino derivatives. The specific products formed can depend on the reaction conditions, including the solvent and the presence of other reagents.

The trifluoromethylphenol moiety can also be involved in photochemical processes. Studies on related compounds like 2-(trifluoromethyl)phenol (B147641) have shown that it undergoes photochemical degradation, with the rate being influenced by the pH of the solution. researchgate.net The photolysis of fluorinated phenols can lead to the formation of various degradation products. researchgate.netresearchgate.net

Derivatization Strategies for Structural Modification of this compound

The structural modification of this compound is primarily centered on the reactivity of its phenolic hydroxyl group and the aromatic ring, which is activated by the electron-withdrawing nitro and trifluoromethyl substituents. Derivatization strategies are employed to alter the molecule's physicochemical properties, such as lipophilicity and stability, or to create new functionalities for further chemical transformations. The principal methods for its derivatization involve reactions at the hydroxyl group, namely etherification and esterification.

Etherification

The conversion of the phenolic hydroxyl group into an ether is a common and versatile derivatization strategy. This transformation is typically achieved via the Williamson ether synthesis or through nucleophilic aromatic substitution to form diaryl ethers.

Williamson Ether Synthesis: This method involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide, which then reacts with an electrophilic alkyl or benzyl (B1604629) halide. The presence of the electron-withdrawing nitro and trifluoromethyl groups increases the acidity of the phenolic proton, facilitating its removal by a base. A study on a related compound, N-(4-hydroxy-3-(trifluoromethyl)phenyl)-5-nitrofuran-2-carboxamide, demonstrated a successful O-allylation. The reaction was carried out by treating the phenol with allyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone (B3395972) at room temperature. acs.org This approach, which masks the phenol as an allyl ether, can enhance stability and modulate biological activity. acs.org Similarly, the use of benzyl ethers as protecting groups for trifluoromethylphenols has been documented. This process involves reacting the trifluoromethylphenol with a sodium benzylate, followed by subsequent removal of the benzyl group via hydrogenolysis over a heavy metal catalyst like palladium-on-carbon. google.com

Diaryl Ether Formation: The synthesis of diaryl ethers from this compound can be accomplished by reacting its corresponding phenate with an activated aryl halide. Patents describe the preparation of nitro- and trifluoromethyl-substituted diphenyl ethers by reacting a trifluoromethylphenol with a halonitrobenzene. google.com For instance, in a related synthesis, 2-chloro-4-trifluoromethylphenol was reacted with methyl 5-fluoro-2-nitrobenzoate (B8730344) in dimethyl sulfoxide (B87167) (DMSO) using anhydrous potassium carbonate as the base. google.com The reaction proceeds via a nucleophilic aromatic substitution, where the phenoxide displaces the halogen on the other aromatic ring.

The table below summarizes representative etherification reactions applicable to trifluoromethyl-substituted phenols.

Table 1: Examples of Etherification of Substituted Trifluoromethylphenols

| Starting Phenol | Reagents | Solvent | Conditions | Product | Source |

|---|---|---|---|---|---|

| N-(4-Hydroxy-3-(trifluoromethyl)phenyl)-5-nitrofuran-2-carboxamide | Allyl bromide, K₂CO₃ | Acetone | Room temperature, 3 hours | N-(4-(Allyloxy)-3-(trifluoromethyl)phenyl)-5-nitrofuran-2-carboxamide | acs.org |

| 4-Trifluoromethylphenol (general process) | Sodium benzylate | N,N-Dimethylacetamide | Reflux, 18 hours | 4-Trifluoromethylphenyl benzyl ether | google.com |

| 2-Chloro-4-trifluoromethylphenol | Methyl 5-fluoro-2-nitrobenzoate, K₂CO₃ | DMSO | Room temperature, overnight | Methyl 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoate | google.com |

Esterification

Esterification is another key derivatization strategy that converts the phenolic hydroxyl group into an ester. This can significantly alter the compound's polarity and reactivity. Esters of trifluoromethylphenols are synthesized through various methods, from classical reactions with acyl halides to modern, light-induced processes.

Traditional methods involve reacting the phenol with a carboxylic acid or an activated derivative like an acyl chloride. A patent describing the synthesis of diphenyl ethers also notes the formation and subsequent hydrolysis of various esters, such as ethyl 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoate. google.com The hydrolysis of this ester back to the corresponding carboxylic acid was achieved using aqueous sodium hydroxide (B78521) in ethanol, demonstrating the reversible nature of this derivatization. google.com

More recent synthetic advancements include the visible-light-induced synthesis of O-aryl esters. This method reacts phenols with aldehydes in the presence of bromotrichloromethane (B165885) (BrCCl₃) and a base like potassium hydroxide. acs.org The reaction proceeds without the need for a photocatalyst or transition metal and has been shown to be effective for phenols containing electron-deficient groups, such as a nitro substituent. acs.org This provides a mild and efficient route to a wide range of O-aryl esters. acs.org

The table below provides examples of esterification reactions relevant to the derivatization of substituted phenols.

Table 2: Examples of Esterification of Phenols

| Starting Phenol | Reagents | Solvent | Conditions | Product | Source |

|---|---|---|---|---|---|

| p-Nitrophenol | Benzaldehyde, BrCCl₃, KOH | Chlorobenzene | 45 W CFL, N₂, 24 hours | 4-Nitrophenyl benzoate | acs.org |

| o-Nitrophenol | Benzaldehyde, BrCCl₃, KOH | Chlorobenzene | 45 W CFL, N₂, 24 hours | 2-Nitrophenyl benzoate | acs.org |

Mechanistic Insights into the Biological and Environmental Interactions of 5 Nitro 2 Trifluoromethyl Phenol

Biochemical Pathways Influenced by 5-Nitro-2-(trifluoromethyl)phenol

The primary biochemical pathway influenced by this compound and structurally similar compounds, such as its isomer 3-trifluoromethyl-4-nitrophenol (TFM), is cellular respiration, specifically through the uncoupling of oxidative phosphorylation. researchgate.netnih.govnih.gov This process is fundamental to energy production in aerobic organisms.

Uncouplers are molecules that dissociate the electron transport chain (ETC) from ATP synthesis. wikipedia.org Normally, the energy released from electrons moving through the ETC is used to pump protons across the inner mitochondrial membrane, creating a proton motive force. This force drives ATP synthase to produce ATP. This compound, as a lipophilic weak acid, can transport protons across this membrane, dissipating the gradient without involving ATP synthase. nih.govwikipedia.org This leads to several key downstream effects on biochemical pathways:

Increased Oxygen Consumption: To compensate for the dissipated proton gradient and inefficient ATP synthesis, the electron transport chain accelerates, leading to a higher rate of oxygen consumption. wikipedia.org

Depletion of Energy Stores: The cell's inability to efficiently produce ATP through oxidative phosphorylation forces it to rely more heavily on other energy sources. This results in the rapid depletion of stored energy, such as glycogen (B147801) and phosphocreatine (B42189), in metabolically active tissues like the brain, liver, and muscle. researchgate.netnih.govoup.com

Shift Towards Glycolysis: With mitochondrial ATP production impaired, cells increase their reliance on anaerobic glycolysis to meet energy demands, leading to an accumulation of byproducts like lactate (B86563). nih.govoup.com

Table 1: Effects of Trifluoromethyl-Nitrophenol Compounds on Biochemical Pathways

| Biochemical Process | Observed Effect | Consequence | Reference |

|---|---|---|---|

| Oxidative Phosphorylation | Uncoupling of electron transport from ATP synthesis | Reduced efficiency of ATP production | researchgate.netnih.gov |

| Mitochondrial Respiration | Increased State IV respiration (oxygen consumption without ATP synthesis) | Higher metabolic rate, potential for oxidative stress | nih.gov |

| Glycogen Metabolism | Depletion of glycogen stores in brain, liver, and muscle | Loss of primary energy reserve | researchgate.netnih.govoup.com |

| High-Energy Phosphate Metabolism | Decrease in ATP and phosphocreatine levels | Cellular energy deficit | nih.govoup.com |

| Anaerobic Glycolysis | Increased lactate production | Shift in metabolic balance to compensate for mitochondrial dysfunction | nih.govoup.com |

Molecular Targets and Binding Mechanisms of this compound at Cellular Levels

The principal molecular target of this compound at the cellular level is the inner mitochondrial membrane. nih.gov Its mechanism of action is characteristic of a classical protonophore, a type of mitochondrial uncoupler. nih.govwikipedia.org

The binding and action mechanism can be described as follows:

Protonation: In the acidic environment of the mitochondrial intermembrane space, the phenolic hydroxyl group of this compound becomes protonated.

Membrane Diffusion: The molecule's lipophilicity, which is significantly enhanced by the trifluoromethyl (-CF₃) group, allows the now-neutral compound to readily diffuse across the lipid bilayer of the inner mitochondrial membrane. chemenu.com

Deprotonation: Upon entering the alkaline environment of the mitochondrial matrix, the molecule releases its proton.

Anion Return: The resulting phenolate (B1203915) anion is then able to return to the intermembrane space, completing the cycle and preparing to transport another proton.

This cyclic transport of protons effectively creates a "short-circuit" in the mitochondrial machinery. It dissipates the proton motive force that is essential for the function of ATP synthase. nih.gov Consequently, while the electron transport chain continues to consume oxygen, the energy is released primarily as heat rather than being captured in the chemical bonds of ATP. wikipedia.org The nitro group (-NO₂) of the compound can also undergo reduction to form reactive intermediates that may interact with other cellular components.

Cellular Responses and Physiological Perturbations Induced by this compound in Model Systems

The uncoupling of oxidative phosphorylation by this compound and its isomers triggers a cascade of cellular and physiological responses in various model systems, primarily studied in aquatic organisms like fish and protozoa. nih.govnih.gov

Key cellular responses include:

Dissipation of Mitochondrial Membrane Potential (Δψm): The transport of protons into the mitochondrial matrix directly reduces the electrochemical potential across the inner membrane. Studies on the related compound TFM have shown it can decrease the mitochondrial transmembrane potential significantly in isolated mitochondria from sea lamprey and rainbow trout. nih.gov

Decreased ATP Levels: The direct consequence of uncoupling is a severe impairment of ATP synthesis. This leads to a measurable drop in cellular ATP and other high-energy compounds like phosphocreatine. oup.com

Cytotoxicity: At sufficient concentrations, the profound disruption of cellular energy metabolism leads to cell death. In vitro studies using cell lines derived from non-target fish species have demonstrated the cytotoxicity of the isomer TFM, with liver-derived cells showing high sensitivity. researchgate.net

Increased Oxidative Stress: While not directly detailed for this specific isomer, uncouplers can lead to an increase in the production of reactive oxygen species (ROS) due to the hyperactivation of the electron transport chain. nih.gov

In whole-organism models, these cellular perturbations manifest as physiological disturbances. For instance, exposure of fish to TFM leads to a clear mismatch between ATP supply and demand, resulting in the depletion of energy stores and a switch to less efficient metabolic pathways to survive. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies provide critical insights into how the chemical structure of this compound and its analogues influences their biological activity.

A key study investigated a series of 5-nitro-2-furancarboxylamides for their trypanocidal activity. nih.gov Within this series, an analogue was synthesized where the amide was attached to a 4-hydroxy-3-(trifluoromethyl)phenyl group (compound 22r ). This structure is closely related to this compound, sharing the critical trifluoromethylphenol moiety.

The study revealed that the free phenol (B47542) form (22r ) had a significantly lower biological activity (EC₅₀ = 2.2 µM) compared to analogues where the phenolic hydroxyl group was masked as a methyl ether (22o ) or an allyl ether (22s ), which exhibited potent activity in the nanomolar range (EC₅₀ = 7.8 nM and 2.4 nM, respectively). nih.govacs.org

This dramatic difference in activity highlights a crucial SAR principle:

Phenolic Hydroxyl Group: The presence of a free hydroxyl group on the trifluoromethyl-substituted ring rendered the compound much less active. Researchers suggested this might be due to the instability of the phenol, which could potentially form a quinone methide intermediate under the tested conditions. nih.govacs.org

Ether Linkage: Masking the phenol as an ether restored and significantly enhanced the biological activity. This modification likely improves the compound's stability while retaining the necessary electronic and structural features for interacting with its biological target. nih.govacs.org

Furthermore, general SAR studies on nitrophenol uncouplers indicate that their activity is promoted by high lipophilicity (a property enhanced by the -CF₃ group) and features that stabilize the anionic charge after the proton is released. mdpi.comoup.com The position of the substituents on the phenyl ring is also critical for activity.

Table 2: Structure-Activity Relationship of a 4-Hydroxy-3-(trifluoromethyl)phenyl Analogue

| Compound Analogue | Modification | Biological Activity (EC₅₀ against T. brucei) | Reference |

|---|---|---|---|

| Analogue with free phenol group (22r) | -OH group | 2.2 µM | nih.govacs.org |

| Analogue with methyl ether (22o) | -OCH₃ group (masked phenol) | 7.8 nM | nih.govacs.org |

| Analogue with allyl ether (22s) | -OCH₂CH=CH₂ group (masked phenol) | 2.4 nM | nih.govacs.org |

Biotransformation and Metabolism Pathways of this compound in Environmental and Biological Systems (Non-Human)

The biotransformation of this compound in non-human systems involves metabolic pathways designed to detoxify and eliminate foreign compounds (xenobiotics). These pathways are extensively studied in microorganisms and aquatic species due to the environmental presence of related nitrophenolic compounds. jebas.orgnih.gov

Environmental Systems (Microbial Degradation): In soil and water, microorganisms play a key role in the degradation of nitrophenols. jebas.orgresearchgate.net The presence of both a nitro group and a trifluoromethyl group makes the molecule relatively recalcitrant, but several bacterial degradation pathways have been identified for related structures:

Nitro Group Reduction: A common initial step is the enzymatic reduction of the nitro group (-NO₂) to an amino group (-NH₂), forming an aminophenol. This reaction is often a critical detoxification step. jebas.org

Oxidative Denitrification: Alternatively, some microbes can remove the nitro group oxidatively, replacing it with a hydroxyl group and releasing nitrite. This typically leads to the formation of a catechol or hydroquinone (B1673460) derivative. iwaponline.com

Ring Cleavage: Once the nitro group is modified, the resulting catechols or other dihydroxybenzenes can undergo enzymatic ring cleavage, breaking down the aromatic structure into aliphatic acids that can enter central metabolic pathways like the Krebs cycle. iwaponline.com

Metabolism of the -CF₃ Group: The trifluoromethyl group is known for its high stability. However, some specialized microorganisms have been shown to metabolize trifluoromethylated aromatic compounds, often through hydroxylation that can eventually lead to the release of fluoride (B91410) ions. researchgate.netresearchgate.net

Biological Systems (e.g., Fish): In aquatic organisms such as fish, biotransformation is a critical determinant of a compound's toxicity and persistence. The metabolism of the related lampricide TFM has been studied as a model.

Phase I Metabolism: The initial transformation can involve oxidation or reduction reactions, similar to those seen in microbes.

Phase II Conjugation: The most significant detoxification pathway in fish is conjugation. The phenolic hydroxyl group is a prime site for glucuronidation, where UDP-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid molecule. This process increases the water solubility of the compound, facilitating its excretion from the body. nih.govnih.gov The formation of TFM-glucuronide has been identified as a major metabolite in fish exposed to TFM. nih.gov It is highly probable that this compound would undergo a similar metabolic fate.

Applications of 5 Nitro 2 Trifluoromethyl Phenol in Research and Industry Excluding Clinical Human Use

5-Nitro-2-(trifluoromethyl)phenol as a Precursor in Advanced Material Science Research

This compound serves as a valuable building block in the synthesis of advanced materials due to the unique properties conferred by its nitro and trifluoromethyl groups. The trifluoromethyl group, in particular, enhances chemical stability, lipophilicity, and thermal resistance in resulting polymers and coatings. chemimpex.comsolubilityofthings.com

Research in material science has explored the use of this compound in creating high-performance polymers. For instance, it can be a precursor in the synthesis of fluorinated polyimides. These materials are known for their excellent thermal stability, chemical resistance, and low dielectric constants, making them suitable for applications in microelectronics and aerospace. The synthesis often involves the conversion of the phenol (B47542) group to an ether linkage and subsequent reduction of the nitro group to an amine, which can then be polymerized. A study describes the synthesis of a diamine monomer, 1,3-bis(2-trifluoromethyl-4-aminophenoxy)-5-(2,3,4,5-tetrafluorophenoxy)benzene, starting from precursors including 2-chloro-5-nitrobenzotrifluoride, a related compound to this compound. researchgate.net This highlights the utility of the trifluoromethyl and nitro-substituted phenol scaffold in creating complex monomers for high-performance polymers.

The unique electronic and structural properties of this compound also make it a candidate for the development of specialized coatings and materials with specific optical or electronic properties. solubilityofthings.com The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups can influence the electronic characteristics of materials derived from it. beilstein-journals.org

Role of this compound in Agrochemical Research and Development

The presence of the trifluoromethyl group is a common feature in many modern agrochemicals, as it can enhance the efficacy and stability of the active ingredients. beilstein-journals.orgpreprints.org this compound and its isomers are important intermediates in the synthesis of various pesticides, including herbicides and insecticides. chemimpex.com

Herbicide Research Applications

Derivatives of nitrophenols containing a trifluoromethyl group have been extensively investigated for their herbicidal properties. For example, 2-trifluoromethyl-4,6-dinitrophenol and its derivatives have shown herbicidal and crop-regulating activities. google.com While this is a different isomer, the synthetic strategies and structure-activity relationships are often relevant across related compounds.

The general structure of a substituted phenoxy group is a key component in many commercial herbicides. Research has shown that compounds derived from trifluoromethyl- and nitro-substituted phenols can act as potent herbicides. For instance, diphenyl ether herbicides have been developed from derivatives of 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitro-acetophenone. google.com This demonstrates the role of the trifluoromethylphenoxy-nitro scaffold in creating herbicidally active molecules. The synthesis of such compounds often involves the reaction of a substituted phenol with another aromatic ring system. google.comgoogle.com

Pesticide Research Applications

In the field of pesticide research, this compound serves as a key intermediate. The trifluoromethyl group is known to enhance the insecticidal activity of compounds. acs.org Research into 2-phenylpyridine (B120327) derivatives for insecticidal applications has utilized precursors containing the trifluoromethyl and nitro functionalities. For example, a series of 5-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenoxy)-2-nitrobenzamides were synthesized and showed insecticidal activity. nih.govsemanticscholar.org The synthesis of these complex molecules often starts from simpler building blocks, where a substituted phenol is a common starting material.

The development of novel insecticides often involves the strategic incorporation of fluorine-containing groups to improve biological activity and metabolic stability. beilstein-journals.org The trifluoromethyl group, in particular, is a key substituent in many successful pesticides. acs.org

This compound in Catalyst Design and Ligand Synthesis

The unique electronic properties of this compound, stemming from its electron-withdrawing nitro and trifluoromethyl groups, make it an interesting scaffold for the development of ligands for catalysis. While direct applications in catalyst design are not extensively documented in the provided search results, the synthesis of more complex molecules that could act as ligands often involves precursors with similar functionalities.

For example, the synthesis of chiral ligands for asymmetric catalysis sometimes employs substituted phenols. The electronic nature of the substituents on the phenol can tune the properties of the resulting metal-ligand complex, influencing its catalytic activity and selectivity. The synthesis of a chiral salicyloxazoline ligand, for instance, starts from 2-fluoro-6-hydroxybenzonitrile, demonstrating the use of substituted phenols in creating complex chiral environments around a metal center. uni-marburg.de Although not a direct use of this compound, it illustrates the potential of highly functionalized phenols in ligand synthesis.

Use of this compound as a Research Tool in Biochemical and Cellular Studies

In biochemical and cellular studies, this compound and its derivatives can serve as research tools to probe biological systems. The lipophilicity conferred by the trifluoromethyl group allows for better penetration of biological membranes. The nitro group can be reduced within cells to form reactive species that can interact with cellular components, making it useful for studying cellular redox processes.

One study on 5-nitro-2-furancarboxylamides with trypanocidal activity investigated a compound containing a 2-trifluoromethylphenol moiety. acs.orgacs.org Although this specific compound showed a lack of significant biological activity, possibly due to instability, it highlights the use of such structures in screening for bioactive molecules. acs.org The study also generated drug-resistant cell lines by exposing them to related compounds, a common practice in drug discovery research to understand mechanisms of resistance. acs.org

Applications in Chemical Synthesis and Reagent Development

This compound is a versatile reagent in organic synthesis. Its functional groups—the hydroxyl, nitro, and trifluoromethyl groups—can be selectively transformed to create a variety of more complex molecules. The hydroxyl group can be alkylated or arylated, the nitro group can be reduced to an amine, and the aromatic ring can undergo further substitution reactions.

It serves as a precursor for the synthesis of various fluorinated compounds, which are important in the development of pharmaceuticals and agrochemicals. The trifluoromethanesulfonate (B1224126) derivative of 2-(trifluoromethyl)-5-nitrophenol, for example, is a highly reactive reagent used in nucleophilic aromatic substitution and cross-coupling reactions due to the excellent leaving group ability of the triflate moiety.

Furthermore, electrophilic trifluoromethylating reagents have been developed from related structures. For instance, S-(trifluoromethyl)diphenylsulfonium triflate and its derivatives, some containing a nitro group to enhance reactivity, are used to introduce the trifluoromethyl group into other molecules. beilstein-journals.org This underscores the importance of the trifluoromethyl and nitro-substituted aromatic scaffold in developing new synthetic methodologies.

The synthesis of various heterocyclic and polycyclic compounds also utilizes intermediates derived from nitrophenols. For example, the synthesis of 2-phenylpyridine derivatives with insecticidal activity starts from precursors that are synthesized using substituted phenols. nih.govsemanticscholar.org

Exploratory Research into Novel Industrial Applications of this compound

Exploratory research into the industrial applications of this compound primarily focuses on its utility as a versatile chemical intermediate and building block for the synthesis of more complex, high-value molecules. Its unique substitution pattern, featuring a nitro group, a trifluoromethyl group, and a reactive phenolic hydroxyl group, makes it a valuable precursor in various chemical transformations. The compound is predominantly used in research and development settings to devise new synthetic routes for compounds with potential uses in agrochemicals, pharmaceuticals, and materials science. aksci.com

Research efforts are not typically centered on the direct industrial application of this compound itself, but rather on harnessing its chemical reactivity for the production of novel derivatives. The presence of the electron-withdrawing trifluoromethyl and nitro groups significantly influences the reactivity of the aromatic ring, making it a key subject of study in synthetic organic chemistry.

Role as a Synthetic Building Block

The principal area of exploratory research involves using this compound as a starting material. Investigations focus on reactions targeting its three key functional components: the phenolic hydroxyl group, the aromatic ring, and the nitro group.

Reactions at the Phenolic Group: The hydroxyl group can be readily converted into ethers or esters. For instance, masking the phenol as a methyl or allyl ether has been shown to be a critical step in the synthesis of certain biologically active molecules, restoring desired activity that was absent when the phenol group was unprotected. nih.gov

Nucleophilic Aromatic Substitution: The electron-deficient nature of the benzene (B151609) ring, enhanced by the nitro and trifluoromethyl groups, makes it susceptible to nucleophilic aromatic substitution reactions. This allows for the introduction of various other functional groups onto the ring, a key strategy in combinatorial chemistry and drug discovery.

Reduction of the Nitro Group: The nitro group can be chemically reduced to form an amino group. This transformation yields 5-amino-2-(trifluoromethyl)phenol, a key intermediate for the synthesis of dyes, photographic materials, and, notably, active pharmaceutical ingredients. This reduction is a critical step in creating more complex molecular scaffolds.

Synthesis of Heterocyclic Compounds: The compound serves as a precursor for creating heterocyclic structures, which are foundational to many modern industrial chemicals and pharmaceuticals.

The following table summarizes the types of synthetic transformations and the potential industrial fields for the resulting products based on exploratory research.

| Reaction Type | Functional Group Targeted | Resulting Compound Class | Potential Industrial Application Area |

| Etherification/Esterification | Phenolic Hydroxyl | Aryl ethers/esters | Agrochemicals, Pharmaceuticals |

| Nucleophilic Aromatic Substitution | Aromatic Ring | Substituted nitro-aromatics | Materials Science, Chemical Synthesis |

| Reduction | Nitro Group | Anilines | Pharmaceuticals, Dyes, Polymers |

| Cyclization Reactions | Multiple | Heterocycles | Pharmaceuticals, Agrochemicals |

Research Findings in Catalysis and Green Chemistry

Recent research in green chemistry has explored the use of iron nanoparticles doped with other metals as catalysts for the reduction of nitro groups on compounds structurally related to this compound. escholarship.org These studies aim to develop more sustainable and environmentally friendly manufacturing processes. While not directly studying this compound, the findings are highly relevant and transferable, suggesting potential for its use in cleaner industrial syntheses. The goal is to replace traditional, often hazardous, reducing agents with more benign and recyclable catalytic systems, a significant area of exploratory industrial research. escholarship.org

The table below details research findings on the synthesis of derivatives from related trifluoromethyl- and nitro-substituted phenols, illustrating the compound's potential.

| Starting Material (Related Compound) | Reaction | Product Type | Research Focus | Reference |

| 2-(Trifluoromethyl)-5-nitrophenyl trifluoromethanesulfonate | Nucleophilic Substitution | Fluorinated Compounds | Synthesis of reagents for pharmaceuticals and agrochemicals. | |

| N-(4-hydroxy-3-(trifluoromethyl)phenyl)-5-nitrofuran-2-carboxamide | Alkylation (of phenol) | Allyl ether derivative | Restoration of trypanocidal activity against T. brucei. | nih.govacs.org |

| 1-Chloro-4-nitro-2-(trifluoromethyl)benzene | Catalytic Reduction | Substituted Aniline | Development of sustainable nitro group reduction using Fe nanoparticles. | escholarship.org |

These examples underscore the exploratory nature of the research; the value of this compound lies in its potential as a versatile starting point for innovation in chemical manufacturing.

Advanced Analytical Methodologies for the Detection and Quantification of 5 Nitro 2 Trifluoromethyl Phenol

Chromatographic Techniques for 5-Nitro-2-(trifluoromethyl)phenol Analysis

Chromatography is a cornerstone for the separation and analysis of complex mixtures. For this compound, both liquid and gas chromatography, particularly when coupled with mass spectrometry, provide robust analytical solutions.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of phenolic compounds due to its high resolution and sensitivity. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.

Detailed research findings indicate that the separation is typically achieved on C18 columns. researchgate.netnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, frequently with a formic or acetic acid modifier to ensure the analyte is in its protonated form, leading to better peak shape and retention. nih.govchromatographyonline.com Detection is commonly performed using a Diode-Array Detector (DAD) or a UV detector, as the nitro-aromatic structure provides strong chromophores. researchgate.netchromatographyonline.com For instance, a method developed for flutamide (B1673489) and its metabolites, including the structurally similar 2-amino-5-nitro-4-(trifluoromethyl)phenol (B564732), utilized a C18 column with an acetonitrile/water mobile phase and UV detection at 306 nm. researchgate.net

Table 1: Representative HPLC Conditions for Analysis of Related Phenolic Compounds

| Parameter | Condition | Source |

| Column | Phenomenex Luna C18 (150 x 4.6 mm, 5 µm) | researchgate.net |

| Poroshell 120 EC-C18 (4.6 x 150 mm, 4 µm) | nih.gov | |

| Mobile Phase | Acetonitrile/Water (30:70, v/v) | researchgate.net |

| Acetonitrile and 0.1% aqueous formic acid (gradient) | nih.gov | |

| Flow Rate | 1.0 mL/min | researchgate.net |

| 0.5 mL/min | nih.gov | |

| Detection | UV-DAD at 306 nm | researchgate.net |

| DAD (190-400 nm) | nih.gov | |

| Temperature | 30 °C | researchgate.net |

| 35 °C | nih.gov |

Validation of these methods typically demonstrates good linearity over a range of concentrations, with high accuracy and precision, making HPLC a reliable tool for quantification. nih.govchromatographyonline.com

Gas Chromatography (GC) Methods

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds. Phenols, including this compound, can be analyzed by GC, though often requiring derivatization to improve their thermal stability and chromatographic behavior. epa.gov

A common derivatization agent is N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which converts the phenolic hydroxyl group into a more stable and less polar tert-butyldimethylsilyl (TBDMS) ether. researchgate.net This procedure enhances volatility and allows for sensitive detection. The analysis is typically performed on a fused silica (B1680970) capillary column with a non-polar or semi-polar stationary phase, such as a DB-5 type column. epa.gov Flame Ionization Detection (FID) can be used for underivatized phenols, while an Electron Capture Detector (ECD) is highly sensitive to the halogenated PFBBr derivatives. epa.gov

Table 2: General GC Conditions for Phenol (B47542) Analysis

| Parameter | Condition | Source |

| Column | Fused silica capillary, DB-5 or equivalent | epa.gov |

| Injector | Splitless mode | researchgate.net |

| Carrier Gas | Helium | nih.gov |

| Derivatization | With MTBSTFA to form TBDMS ethers | researchgate.net |

| Detector | Mass Spectrometry (MS), Flame Ionization (FID), Electron Capture (ECD) | epa.govresearchgate.net |

| Injector Temp. | 280 °C | nih.gov |

The selection of the detector depends on the required sensitivity and the form of the analyte (derivatized or underivatized).

Hyphenated Techniques (e.g., GC-MS, LC-MS)

The coupling of chromatographic separation with mass spectrometry (MS) provides unparalleled selectivity and sensitivity, enabling definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of MS. nih.gov After separation on the GC column, molecules are ionized, typically by electron ionization (EI), which causes predictable fragmentation. researchgate.net The resulting mass spectrum serves as a chemical fingerprint, which can be compared against spectral libraries like NIST for positive identification. nih.gov For quantitative analysis, selected ion monitoring (SIM) is often employed, where the instrument only monitors specific fragment ions characteristic of the target analyte, greatly enhancing sensitivity and reducing matrix interference. researchgate.net A method for analyzing phenolic compounds in the atmosphere used GC-MS with SIM mode to achieve quantification limits in the picogram per cubic meter range. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, and its high-resolution variant UHPLC-MS/MS, is arguably the most powerful tool for analyzing compounds like this compound in complex matrices. rsc.org The analyte is separated by HPLC and then introduced into the mass spectrometer, typically via an electrospray ionization (ESI) source, which is a soft ionization technique that usually leaves the molecule intact as a pseudomolecular ion (e.g., [M-H]⁻ in negative ion mode). rsc.org Further structural information is obtained using tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions. Research on a structurally related compound, 2-amino-5-nitro-4-(trifluoromethyl)phenol, utilized a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer in negative ESI mode, which provided high-resolution mass data for confident identification. rsc.org

Table 3: Example LC-MS/MS Parameters for Analysis of Related Compounds

| Parameter | Condition | Source |

| System | Acquity UPLC hyphenated with a Synapt G2 Q-TOF | rsc.org |

| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 75 mm, 1.7 µm) | rsc.org |

| Ionization | Negative Electrospray Ionization (ESI-) | rsc.org |

| Capillary Voltage | -2.50 kV | rsc.org |

| Cone Voltage | 30 V | rsc.org |

| MS Mode | MSE (Acquires low and high energy spectra simultaneously) | rsc.org |

| Collision Energy | Ramped (e.g., 20-40 V) for high energy scans | rsc.org |

This approach provides exceptional specificity and is essential for trace-level quantification in challenging samples like environmental or biological matrices. copernicus.org

Spectroscopic Methods for Quantification of this compound

Spectroscopic methods offer rapid and often non-destructive ways to quantify chemical compounds based on their interaction with electromagnetic radiation.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a straightforward and widely accessible technique for the quantification of compounds containing chromophores. The nitroaromatic system in this compound results in strong absorption of UV-Vis light. researchgate.net The quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Fluorescence Spectroscopy

Fluorescence spectroscopy is an extremely sensitive analytical technique. While some phenolic compounds are naturally fluorescent, nitroaromatic compounds are well-known to be fluorescence quenchers. researchgate.net This means that instead of being fluorescent itself, this compound can decrease the fluorescence intensity of other fluorescent molecules (fluorophores).

This quenching phenomenon can be exploited for its indirect detection and quantification. researchgate.net An assay could be developed where a known concentration of a suitable fluorophore is used. In the presence of this compound, the fluorescence of the probe would decrease in a concentration-dependent manner. researchgate.net This method is highly sensitive but can be susceptible to interference from other quenching species in the sample matrix. The interaction of various nitroaromatic compounds with different fluorophores has been studied to develop sensitive detection methods. researchgate.netresearchgate.net

Based on the current search results, there is insufficient specific information available to generate a detailed and scientifically accurate article on the advanced analytical methodologies for the detection and quantification of This compound that strictly adheres to the requested outline.

The search results provide information on:

The synthesis and properties of related compounds.

Analytical methods for other nitrophenols (e.g., 2-nitrophenol, p-nitrophenol) and other trifluoromethylphenols.

General principles of biosensors for phenolic compounds and sensors for nitroaromatics.

One instance of an extraction method for a related isomer, 3-(trifluoromethyl)phenol.

However, there is no specific research found detailing the electrochemical techniques, dedicated sample preparation and extraction methodologies, or the development of sensors and biosensors specifically for This compound . To provide a thorough and accurate article as requested, more targeted research from scientific databases focusing on this exact compound would be required.

Environmental Fate, Degradation, and Ecotoxicological Implications of 5 Nitro 2 Trifluoromethyl Phenol

Environmental Persistence and Mobility of 5-Nitro-2-(trifluoromethyl)phenol

The environmental persistence and mobility of a chemical are governed by its physical and chemical properties, including its water solubility, vapor pressure, and its tendency to adsorb to soil and sediment. For this compound, specific experimental data on these parameters are limited. However, the presence of both a nitro group and a trifluoromethyl group on the phenol (B47542) ring suggests a compound with moderate to low volatility and a potential for significant interaction with soil and sediment.

The mobility of ionizable organic compounds like phenols is strongly influenced by the pH of the surrounding medium. For instance, the related compound 3-trifluoromethyl-4-nitrophenol, a weak acid, shows varying mobility depending on pH. Under acidic conditions (pH 6), it exhibits moderate mobility in soil, while under alkaline conditions (pH 8), its mobility increases significantly as it exists predominantly in its anionic form, which is less likely to adsorb to soil particles. nih.gov It is plausible that this compound would exhibit similar pH-dependent mobility.

The persistence of such compounds is also a key concern. The trifluoromethyl group is known for its high stability, and the nitroaromatic structure can be resistant to degradation. researchgate.net The biodegradation half-life of 3-trifluoromethyl-4-nitrophenol has been reported to be under one week under both aerobic and anaerobic conditions, suggesting that microbial activity can play a role in its breakdown. nih.gov However, the specific persistence of this compound in various environmental compartments remains to be determined through direct studies.

Table 1: Soil Sorption and Mobility of a Related Compound (3-Trifluoromethyl-4-nitrophenol)

| pH | Koc (Soil Organic Carbon-Water Partitioning Coefficient) | Mobility Classification |

| 6 | 224-390 | Moderate |

| 8 | 38-52 | High to Very High |

Data inferred from studies on 3-trifluoromethyl-4-nitrophenol. nih.gov

Biotic Degradation and Biodegradation of this compound

The breakdown of synthetic compounds by microorganisms is a critical process for their removal from the environment. The biodegradability of this compound will depend on the ability of microbial communities to metabolize this specific structure.

Microbial Degradation Pathways and Microorganisms Involved

While specific studies on the microbial degradation of this compound are scarce, research on related compounds provides insights into potential pathways. The biodegradation of nitroaromatic compounds has been extensively studied, and microorganisms have evolved diverse strategies to utilize them as sources of carbon, nitrogen, and energy. nih.govcswab.org

For trifluoromethylated phenols, microbial degradation has also been observed. For instance, the bacterium Bacillus thermoleovorans can dearomatize 2-(trifluoromethyl)phenol (B147641) through hydroxylation. researchgate.netresearchgate.net Similarly, Pseudomonas putida can degrade 3-(trifluoromethyl)catechol. researchgate.net A common initial step in the aerobic degradation of phenols is the hydroxylation of the aromatic ring to form a catechol, which is then susceptible to ring cleavage. frontiersin.org

The primary degradation product of 3-trifluoromethyl-4-nitrophenol under both aerobic and anaerobic conditions has been identified as 4-amino-3-(trifluoromethyl)phenol, indicating that the reduction of the nitro group is a key initial step in its biodegradation. nih.gov It is plausible that a similar reductive pathway could be involved in the breakdown of this compound.

Table 2: Potential Microbial Degradation Pathways for Nitrophenolic Compounds

| Initial Reaction | Key Intermediate | Potential End Products |

| Nitro group reduction | Aminophenol | Further degradation or polymerization |

| Ring hydroxylation | Catechol | Ring cleavage products, CO2 |

Pathways inferred from studies on related nitroaromatic and fluorinated compounds. nih.govresearchgate.netfrontiersin.org

Enzymatic Mechanisms in Biodegradation

The microbial degradation of aromatic compounds is mediated by a variety of enzymes. For phenolic compounds, phenol hydroxylases are often involved in the initial hydroxylation of the aromatic ring. frontiersin.org Following this, dioxygenases, such as catechol 1,2-dioxygenase and catechol 2,3-dioxygenase, play a crucial role in cleaving the aromatic ring, leading to further breakdown. frontiersin.org

In the case of nitroaromatic compounds, nitroreductases are key enzymes that catalyze the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. nih.gov These enzymes are often flavoproteins and can function under both aerobic and anaerobic conditions. The resulting aminophenols can then be further metabolized.

The trifluoromethyl group can present a challenge for microbial enzymes due to its high stability. researchgate.net However, some microbial systems have been shown to be capable of defluorination, although this is often a slow process. researchgate.net The specific enzymatic machinery required to degrade this compound and the efficiency of these processes in relevant microbial communities are areas that require further investigation.

Bioaccumulation and Bioconcentration Potential of this compound in Environmental Organisms

A thorough search of scientific literature and environmental databases reveals a significant gap in the data concerning the bioaccumulation and bioconcentration of this compound. Currently, there are no available studies that have determined the bioconcentration factor (BCF) or bioaccumulation factor (BAF) for this specific compound in any environmental organism. Safety Data Sheets for the compound explicitly state that information on its bioaccumulative potential is not available aksci.com. Without empirical data, it is not possible to provide a quantitative assessment of its potential to accumulate in living tissues.

Remediation Strategies for this compound Contamination in Environmental Matrices

The scientific literature lacks studies focused on the remediation of environmental matrices, such as soil or water, contaminated with this compound. While various remediation techniques, including bioremediation and advanced oxidation processes, have been explored for other nitrophenolic compounds, their efficacy for degrading this compound has not been evaluated acs.orgnih.govnih.gov. Information regarding its persistence and degradability in the environment is not available, which is a critical prerequisite for developing effective remediation strategies aksci.com.

Theoretical and Computational Chemistry Approaches to 5 Nitro 2 Trifluoromethyl Phenol

Electronic Structure and Quantum Chemical Calculations of 5-Nitro-2-(trifluoromethyl)phenol

Quantum chemical calculations are instrumental in elucidating the electronic structure and properties of this compound. These computational methods provide insights into molecular geometry, orbital energies, and the distribution of electron density, which collectively govern the molecule's stability and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the properties of substituted phenolic compounds due to its favorable balance of computational cost and accuracy. For this compound, DFT calculations are employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. A common approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a suitable basis set. tandfonline.com

The process typically begins with a geometry optimization to find the lowest energy conformation of the molecule. For similar molecules, such as 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, DFT calculations at the B3LYP/6-311G(d,p) level have shown excellent agreement between theoretical and experimental structures. nih.gov These calculations for this compound would reveal key structural parameters, including the bond lengths of C-N, N-O, C-F, and the planarity of the benzene (B151609) ring, which is influenced by the steric and electronic effects of the bulky trifluoromethyl and nitro groups.

Furthermore, DFT is used to calculate frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. researchgate.net The energy gap between HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and reactivity. researchgate.net For this compound, the strong electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups is expected to significantly lower the LUMO energy, making the aromatic ring susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the electron density distribution and are used to predict sites for electrophilic and nucleophilic reactions. researchgate.net In this compound, the MEP would likely show negative potential (red regions) around the oxygen atoms of the nitro and hydroxyl groups, indicating these as sites for electrophilic attack, while positive potential (blue regions) would be expected around the hydrogen atoms.

Molecular Modeling and Dynamics Simulations of this compound Interactions

Molecular modeling would begin with the 3D structure of this compound, likely optimized using quantum chemical methods as described previously. This static model can be used for molecular docking studies to predict how the molecule might bind to a biological target or interact with other chemical species. The functional groups—hydroxyl, nitro, and trifluoromethyl—would dictate its interaction profile. The hydroxyl group can act as both a hydrogen bond donor and acceptor. The oxygen atoms of the nitro group are potential hydrogen bond acceptors, while the entire group contributes to strong dipole-dipole and electrostatic interactions. The lipophilic trifluoromethyl group can engage in hydrophobic interactions.

MD simulations would extend this analysis by simulating the movement of the molecule and its surroundings over time. A simulation would involve placing this compound in a simulation box, often filled with a solvent like water, and then solving Newton's equations of motion for every atom in the system. This allows for the study of dynamic processes such as:

Solvation: Understanding how water molecules arrange around the solute and the strength of the hydrogen bonding network.

Conformational Changes: Observing the rotation around single bonds, such as the C-O bond of the phenol (B47542) or the C-C bond connecting the trifluoromethyl group, to identify stable conformers.

Intermolecular Interactions: Simulating its interaction with other molecules, such as organic co-solutes or ions, to understand aggregation or complex formation.

Force fields, which are sets of empirical energy functions and parameters, are essential for MD simulations. For a molecule like this compound, a force field such as AMBER, CHARMM, or OPLS would be parameterized to accurately describe the intramolecular (bonds, angles, dihedrals) and intermolecular (van der Waals, electrostatic) forces.

Prediction of Reactivity and Reaction Mechanisms for this compound

The reactivity of this compound is dominated by the strong electron-withdrawing properties of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, as well as the presence of the acidic phenolic hydroxyl (-OH) group.

Acidity: The phenolic proton is significantly acidic due to the stabilization of the resulting phenoxide anion. Both the -NO₂ and -CF₃ groups are powerful inductive and resonance-withdrawing groups, which delocalize the negative charge of the phenoxide, making the parent phenol more acidic than phenol itself.

Electrophilic Aromatic Substitution: The benzene ring is heavily deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing nature of the substituents. Any electrophilic attack would be directed to the positions meta to the nitro group and ortho/para to the hydroxyl group, though such reactions would likely require harsh conditions.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring makes it a candidate for nucleophilic aromatic substitution, particularly if a good leaving group is present. While the hydroxyl group itself is a poor leaving group, the nitro group can be substituted under certain conditions, or other leaving groups could be introduced synthetically. The trifluoromethyl group enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack.

Reactions of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as hydrogen gas with a palladium catalyst or metal/acid combinations. This transformation would drastically alter the electronic properties of the molecule, converting the electron-withdrawing nitro group into an electron-donating amino group.

Reaction Mechanisms: Computational chemistry can be used to predict reaction mechanisms and energy barriers. For example, DFT calculations can model the transition states of potential reactions. Studies on the decomposition of similar nitroaromatic compounds have shown that the cleavage of the C-NO₂ bond is often a key initial step in thermal decomposition pathways. The presence of fluorine atoms can alter these pathways by influencing bond stabilities. mdpi.com For the reaction of this compound, theoretical calculations could map out the energy profile for protonation/deprotonation, nucleophilic attack on the ring, or reduction of the nitro group, providing insight into the most favorable reaction pathways.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (Non-Clinical Applications)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties. mdpi.com For this compound, QSPR models could be developed to predict various non-clinical endpoints.

The development of a QSPR model involves several key steps:

Data Set Collection: A dataset of compounds with known experimental values for a specific property (e.g., boiling point, solubility, impact sensitivity) is required. researchgate.net

Molecular Descriptor Calculation: The chemical structure of each molecule is converted into a set of numerical descriptors. These can include:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Indices that describe the connectivity of the molecule.

Geometric descriptors: Based on the 3D structure of the molecule.

Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment, partial charges on atoms, derived from DFT or other quantum calculations. nih.gov

Hydrophobicity descriptors: Such as the octanol-water partition coefficient (logP).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking the descriptors to the property of interest. frontiersin.org

Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and external validation with a separate set of compounds. researchgate.net

Table 2: Examples of Descriptors Used in QSAR/QSPR Studies of Nitroaromatic Compounds

| Descriptor Type | Example Descriptor | Relevance |